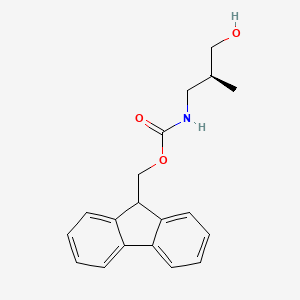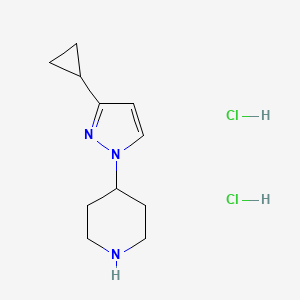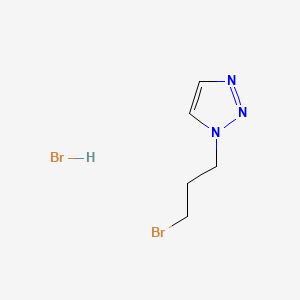![molecular formula C11H11ClN2OS B13460197 N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring
Preparation Methods
The synthesis of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by cyclization to form the benzothiazole ring . The specific synthetic route for this compound typically involves the following steps:
Synthesis of 1,3-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an acid chloride, such as acetyl chloride, under acidic conditions.
Alkylation: The benzothiazole derivative is then alkylated with an appropriate alkyl halide, such as 2-chloroacetyl chloride, to introduce the chloroacetamide group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit various enzymes and proteins, such as DNA gyrase, dihydrofolate reductase, and tyrosine kinase . These interactions can lead to the disruption of essential cellular processes, resulting in antimicrobial, anticancer, and other biological effects.
Comparison with Similar Compounds
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Similar in structure but with an additional chlorine atom on the benzothiazole ring.
N-(6-Methoxy-1,3-benzothiazol-2-yl)acetamide: Contains a methoxy group instead of a chloro group.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have shown promising antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloroacetamide group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H11ClN2OS |
|---|---|
Molecular Weight |
254.74 g/mol |
IUPAC Name |
N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(14-11(15)5-12)8-2-3-9-10(4-8)16-6-13-9/h2-4,6-7H,5H2,1H3,(H,14,15) |
InChI Key |
QIFUMZNZFFDFEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=CS2)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13460120.png)

![(2E)-1-(4-methoxyphenyl)-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]but-2-ene-1,4-dione](/img/structure/B13460136.png)

![1,9-Diazaspiro[5.5]undecan-2-one dihydrochloride](/img/structure/B13460160.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)





![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
